molecular formula C16H19N3O4 B7110154 N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide

Cat. No.: B7110154
M. Wt: 317.34 g/mol
InChI Key: QPAJSRHBHCVQBP-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an ethyl group and a benzamide moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-19-9-12(15(21)18-16(19)22)8-17-14(20)11-6-5-10(2)13(7-11)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,20)(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAJSRHBHCVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)NC1=O)CNC(=O)C2=CC(=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and urea or thiourea under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3-methoxy-4-methylbenzoic acid with an appropriate amine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxybenzamide
  • N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-4-methylbenzamide
  • N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methylbenzamide

Uniqueness

N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-3-methoxy-4-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in terms of selectivity and potency in its applications.

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